
Ban orl 24
Übersicht
Beschreibung
BAN ORL 24 ist ein potenter und selektiver Antagonist des Nociceptin/Orphanin FQ (N/OFQ)-Peptidrezeptors (NOP), der ein G-Protein-gekoppelter Rezeptor ist, der an der Regulation verschiedener Gehirnaktivitäten beteiligt ist . Die Verbindung hat eine hohe Affinität zu NOP-Rezeptoren und wird in der wissenschaftlichen Forschung verwendet, um die Schmerzmodulation und andere neurologische Funktionen zu untersuchen .
Wirkmechanismus
Target of Action
Ban orl 24 is a selective inhibitor of the Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) receptor . The NOP receptor is a G protein-coupled receptor that plays a crucial role in regulating various brain activities .
Mode of Action
This compound exhibits a high affinity for the NOP receptor, making it a potent NOP inhibitor . When tested with CHO (hNOP) cells, this compound demonstrated a high affinity to the cell membrane and higher selectivity compared with classical opioid receptors .
Biochemical Pathways
In SG neurons heterologously expressing NOP receptors with an enhanced basal facilitation ratio, treatment with this compound for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse . This suggests that this compound may modulate calcium ion channels, affecting the downstream signaling pathways.
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
In the mouse tail withdrawal assay, administration of this compound (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively . . This suggests that this compound can modulate pain perception.
Action Environment
It is recommended to store this compound at -20°c , suggesting that temperature could affect its stability.
Biochemische Analyse
Biochemical Properties
Ban orl 24 interacts primarily with the nociceptin receptor, inhibiting its activity with high affinity. The compound has a dissociation constant (K_i) of 0.24 nM in radioligand binding assays using Chinese hamster ovary cell membranes expressing the human nociceptin receptor . This compound is selective for the nociceptin receptor over other opioid receptors, such as the mu, delta, and kappa opioid receptors, with significantly higher K_i values for these receptors . This selectivity is crucial for its role in biochemical reactions, as it ensures targeted inhibition of the nociceptin receptor without affecting other opioid receptors.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In Chinese hamster ovary cells expressing the nociceptin receptor, this compound reduces nociceptin-induced GTPγS binding and calcium mobilization . This inhibition of nociceptin receptor activity leads to decreased intracellular signaling and modulation of pain perception. Additionally, this compound has been shown to inhibit electrically induced twitches in isolated mouse and rat vas deferens, as well as isolated guinea pig ileum, indicating its impact on smooth muscle contraction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the nociceptin receptor, where it acts as an antagonist. By binding to the receptor, this compound prevents the activation of the receptor by its natural ligand, nociceptin . This inhibition results in decreased activation of downstream signaling pathways, such as the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels . Consequently, this compound modulates pain perception and other nociceptin receptor-mediated processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various storage conditions, with a shelf life of up to four years when stored at -20°C . In in vitro studies, this compound maintains its inhibitory effects on nociceptin receptor activity over extended periods, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, administration of this compound at a dose of 10 mg/kg has been shown to reverse the thermal and mechanical antinociceptive activities induced by a dual agonist of the mu opioid and nociceptin receptors This indicates that this compound can effectively counteract nociceptin receptor-mediated analgesia at specific dosages
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the nociceptin receptor. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions to form metabolites These metabolites may have different pharmacological properties and contribute to the overall effects of this compound
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The distribution of this compound within the body is influenced by factors such as its solubility, molecular weight, and affinity for the nociceptin receptor. Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, the nociceptin receptor. Upon binding to the receptor, this compound may be localized to specific cellular compartments, such as the plasma membrane or intracellular vesicles . This localization is crucial for its activity, as it ensures that this compound can effectively inhibit nociceptin receptor signaling. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific subcellular locations, further influencing its function and efficacy.
Vorbereitungsmethoden
Die Synthese von BAN ORL 24 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Spirobenzofuran-Piperidin-Einheit umfasst. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des Spirobenzofuran-Piperidin-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.
Einführung der Pyrrolidin-Einheit: Dieser Schritt beinhaltet die Kupplung des Spirobenzofuran-Piperidin-Kerns mit einem Pyrrolidinderivat.
Schlussmodifikationen:
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Pyrrolidin-Einheiten.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Schmerzforschung: Es wird verwendet, um die Modulation von Schmerzen über den NOP-Rezeptorweg zu untersuchen.
Neurologische Studien: Die Verbindung hilft beim Verständnis der Rolle von NOP-Rezeptoren in verschiedenen Gehirnaktivitäten.
Krebsforschung: This compound wird wegen seiner möglichen Verwendung in der Krebsforschung untersucht, da es Auswirkungen auf Zellsignalisierungspfade hat.
Analgetische Studien: Die Verbindung wird verwendet, um neue Analgetika zu erforschen, die auf den NOP-Rezeptor abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung des NOP-Rezeptors. Der NOP-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der, wenn er durch seinen natürlichen Liganden Nociceptin aktiviert wird, Schmerzen und andere neurologische Funktionen moduliert. This compound bindet mit hoher Affinität an den NOP-Rezeptor und verhindert, dass Nociceptin den Rezeptor aktiviert. Diese Hemmung führt zu einer Verringerung der Schmerzsignalisierung und anderer damit zusammenhängender Wirkungen .
Analyse Chemischer Reaktionen
BAN ORL 24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyrrolidine moieties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pain Modulation
BAN ORL 24 has been extensively studied in animal models to understand its effects on pain pathways. In experiments using the mouse tail withdrawal assay, administration of this compound at doses of 10 mg/kg was shown to antagonize both pronociceptive and antinociceptive effects induced by nociceptin, highlighting its potential utility in pain management strategies .
Neurological Studies
Research indicates that this compound can influence various signaling pathways related to neurobiology. For instance, it has been shown to modulate calcium mobilization in cells expressing the NOP receptor, which is crucial for understanding its role in neuronal activity and synaptic transmission .
Antinociceptive Activity
A study demonstrated that this compound effectively reversed thermal and mechanical antinociceptive activities induced by a dual agonist of mu-opioid and NOP receptors in mice. This suggests that this compound may serve as a valuable tool for dissecting the complex interactions between different opioid systems in pain modulation .
Selectivity Profile
In comparative studies, this compound showed selectivity towards NOP receptors over other opioid receptors, such as mu-, delta-, and kappa-opioid receptors, with K_i values indicating significantly lower affinities (greater than 1 µM). This selectivity is crucial for reducing potential side effects associated with traditional opioid therapies .
Vergleich Mit ähnlichen Verbindungen
BAN ORL 24 ist aufgrund seiner hohen Selektivität und Potenz als NOP-Rezeptor-Antagonist einzigartig. Ähnliche Verbindungen umfassen:
J-113397: Ein weiterer NOP-Rezeptor-Antagonist mit geringerer Selektivität im Vergleich zu this compound.
UFP-101: Ein peptidbasierter NOP-Rezeptor-Antagonist mit unterschiedlichen pharmakokinetischen Eigenschaften.
SB-612111: Ein nicht-peptidischer NOP-Rezeptor-Antagonist mit unterschiedlichen Graden an Selektivität und Potenz.
This compound zeichnet sich durch seine hohe Affinität und Selektivität für den NOP-Rezeptor aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.
Biologische Aktivität
Ban orl 24 is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which plays a significant role in modulating pain pathways and has potential therapeutic applications in various neurological conditions. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spiro-isobenzofuran structure, which contributes to its unique pharmacological profile. Its chemical formula is:
- Chemical Name : (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl-2-pyrrolidinecarboxamide dihydrochloride
- CAS Number : 1401463-54-4
- Purity : ≥97%
This compound functions primarily as a competitive antagonist at the NOP receptor. It inhibits nociceptin-induced calcium mobilization, which is crucial for pain signaling pathways. The compound demonstrates selectivity against other opioid receptors, notably:
- Mu-opioid receptor (MOR) : IC50 = 50 μM
- Kappa-opioid receptor (KOR) : IC50 = 2500 nM
- Delta-opioid receptor (DOR) : IC50 > 10000 nM
The high affinity for the NOP receptor, with a pK(i) value of 9.62, positions this compound as a potent tool for studying pain modulation without the side effects typically associated with classical opioids .
Pain Modulation
This compound has been extensively studied for its ability to modulate pain responses in various animal models. In particular, it has shown efficacy in:
- Mouse Tail Withdrawal Assay : Administration of this compound (10 mg/kg) antagonized both pronociceptive and antinociceptive effects induced by nociceptin, demonstrating its role in pain perception modulation .
Interaction with Other Opioid Systems
This compound's selectivity allows it to interact minimally with traditional opioid receptors while effectively blocking NOP receptor signaling. This unique interaction profile suggests potential applications in treating pain without the risk of addiction associated with conventional opioid therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Calcium Mobilization Studies :
- Behavioral Studies :
Comparative Analysis with Other Compounds
The following table summarizes this compound's characteristics compared to other notable compounds targeting opioid receptors:
Compound Name | Receptor Target | Unique Features |
---|---|---|
Nociceptin | NOP | Endogenous peptide; regulates pain and stress |
Buprenorphine | MOR/NOP | Partial agonist; used for pain management |
Naloxone | MOR | Antagonist; used primarily for opioid overdose |
J-113397 | NOP | Selective antagonist; studied for addiction |
This compound | NOP | Selective antagonist; high affinity; minimal MOR activity |
Eigenschaften
IUPAC Name |
(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVITHVDIQNJY-KHZPMNTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BAN ORL 24?
A1: this compound functions as a nociceptin/orphanin FQ (NOP) receptor antagonist. [, , ] This means it binds to the NOP receptor and blocks the actions of its natural ligand, nociceptin/orphanin FQ.
Q2: The research mentions an "antidepressant-like effect" of this compound. How is this effect linked to its interaction with the NOP receptor?
A2: While the exact mechanisms are still being investigated, studies suggest that the antidepressant-like effect of this compound might be related to the modulation of catecholaminergic systems in the brain. [, ] This suggests that blocking NOP receptors with this compound could influence the activity of neurotransmitters like dopamine and norepinephrine, which are known to play a role in mood regulation.
Q3: One study mentions the impact of this compound on "VMN SF-1/ARC POMC synapses." Can you elaborate on the significance of this finding?
A3: This research highlights the potential role of this compound in influencing energy homeostasis. [] The ventromedial nucleus of the hypothalamus (VMN), specifically neurons expressing steroidogenic factor-1 (SF-1), and proopiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) are key players in regulating appetite and energy balance. The study suggests that this compound might exert its effects by modulating neurotransmission at these synapses, potentially impacting feeding behavior and energy expenditure.
Q4: What are the future directions for research on this compound based on these findings?
A4: Future research could focus on several aspects:
- Further elucidating the link between NOP receptor antagonism and the catecholaminergic system: This includes investigating the specific signaling pathways and brain regions involved in mediating the antidepressant-like effects of this compound. [, ]
- Exploring the therapeutic potential of this compound in metabolic disorders: This involves conducting preclinical and clinical studies to assess its efficacy in managing conditions like obesity and metabolic syndrome. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.